6-Hydroxyrizatriptan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
260435-43-6 |
|---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C15H19N5O/c1-19(2)4-3-11-7-17-14-6-15(21)12(5-13(11)14)8-20-10-16-9-18-20/h5-7,9-10,17,21H,3-4,8H2,1-2H3 |
InChI Key |
YQPPJBHQJWSUTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C(=C2)O)CN3C=NC=N3 |
Origin of Product |
United States |
Metabolic Pathways Governing the Formation of 6 Hydroxyrizatriptan
Elucidation of Oxidative Biotransformations Leading to 6-Hydroxylation
The formation of 6-hydroxyrizatriptan from its parent compound, rizatriptan (B1679398), is an example of an oxidative biotransformation. This type of reaction involves the introduction of an oxygen atom into the substrate molecule, a process fundamental to the metabolism of many xenobiotics.
Specificity of the 6-Hydroxylation Reaction
The hydroxylation of rizatriptan is a highly specific enzymatic reaction that occurs at the 6-position of the indole (B1671886) ring structure of the molecule. nih.govpsu.edu This aromatic hydroxylation is one of several minor metabolic pathways for rizatriptan, which also include N-oxidation and N-demethylation. nih.gov The principal metabolic route, however, remains the MAO-A-catalyzed oxidative deamination, which leads to the formation of the inactive triazolomethyl-indole-3-acetic acid metabolite. drugbank.compsu.edu Studies in humans have shown that this primary metabolite accounts for a significant portion of the administered dose (approximately 51% excreted in urine after an oral dose), underscoring that 6-hydroxylation is a minor pathway. drugbank.com The structural identity of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) analysis, which demonstrated the absence of the proton signal at the H-6 position of the indole ring. psu.edu
Role of Phase I Drug-Metabolizing Enzymes in Aromatic Hydroxylation
Aromatic hydroxylation is a characteristic Phase I metabolic reaction. These reactions are catalyzed by a superfamily of enzymes that modify the chemical structure of a drug, typically by introducing or exposing functional groups. This process generally increases the water solubility of the compound, preparing it for subsequent Phase II conjugation reactions and eventual excretion. The formation of this compound is explicitly attributed to the action of Phase I drug-metabolizing enzymes. nih.gov
Enzymatic Systems Implicated in 6-Hydroxylation of Rizatriptan
The primary enzymatic system responsible for catalyzing Phase I oxidative reactions, including aromatic hydroxylation, is the cytochrome P450 (CYP) superfamily of heme-thiolate monooxygenases. hmdb.ca
Contribution of Cytochrome P450 (CYP) Isoforms to Hydroxylation Processes
The CYP system consists of numerous isoforms, each with varying substrate specificities. The involvement of specific CYP enzymes is critical in determining the rate of metabolite formation and the potential for drug-drug interactions.
CYP2D6 : In vitro studies have shown that rizatriptan is a competitive inhibitor of CYP2D6, although this only occurs at high, clinically irrelevant concentrations. drugs.com This interaction suggests an affinity of rizatriptan for this enzyme, making CYP2D6 a potential candidate for its hydroxylation. For other triptans, such as almotriptan, CYP2D6 is known to be involved in their hydroxylation. nih.gov
CYP3A4 : Rizatriptan does not appear to inhibit CYP3A4. drugs.com However, CYP3A4 is a major drug-metabolizing enzyme and is known to catalyze the hydroxylation of the related triptan, almotriptan, and is the primary enzyme for the metabolism of eletriptan. nih.govnih.gov This suggests a possible, though likely minor, role for CYP3A4 in the formation of this compound.
In contrast, rizatriptan does not inhibit CYP1A2, CYP2C9, CYP2C19, or CYP2E1, making their involvement in its hydroxylation less probable. drugs.com
Detailed enzyme kinetic studies for the 6-hydroxylation of rizatriptan are not extensively documented in the scientific literature, largely because it represents a minor metabolic pathway. Research has predominantly focused on the kinetics of the primary MAO-A-mediated oxidative deamination.
In vitro investigations using human liver microsomes have successfully quantified the kinetics for the MAO-A pathway. These studies confirm that rizatriptan is a high-affinity substrate for MAO-A and that there are no significant differences in the enzyme's activity between Japanese and Caucasian populations. nih.gov The Michaelis-Menten parameters for this primary reaction have been determined, as shown in the table below.
Interactive Data Table: Enzyme Kinetics of Rizatriptan Oxidative Deamination in Human Liver Microsomes
| Ethnic Group | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (µl/min/mg) |
| Japanese | 100.8 (± 32.3) | 1.1 (± 0.3) | 11.4 (± 2.1) |
| Caucasian | 108.6 (± 29.5) | 1.1 (± 0.3) | 10.5 (± 2.1) |
| Data represents mean (± SD) from a study with six subjects in each group. Data sourced from Iwasa et al. (2003). nih.gov |
Exploration of Other Oxidative Enzyme Systems
The involvement of these oxidative enzymes highlights a secondary metabolic route for rizatriptan. Oxidative enzyme systems, found primarily in the liver, are crucial for the metabolism of many xenobiotics. mdpi.comwikipedia.org These enzymes introduce or expose functional groups, such as the hydroxyl group in this compound, which prepares the molecule for subsequent metabolic reactions. mdpi.comissx.org
Subsequent Conjugation Pathways: Formation of this compound Sulfate (B86663)
Following its formation, this compound can undergo further biotransformation through conjugation reactions. Specifically, it is a substrate for sulfation, leading to the formation of this compound Sulfate. drugbank.comncats.iopharmgkb.orgpsu.edunih.gov This conjugation step is a common detoxification pathway for phenolic compounds.
Mechanisms of Sulfate Conjugation
Sulfate conjugation is a Phase II metabolic process that increases the water solubility of a compound, thereby facilitating its excretion from the body. issx.org This reaction involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). In the case of this compound, the hydroxyl group at the 6-position of the indole ring serves as the acceptor for the sulfonate group. This process converts the phenolic hydroxyl group into a sulfate ester.
Quantitative Aspects of Sulfate Conjugate Formation Relative to the Unconjugated Metabolite
A study designed to identify the metabolites of rizatriptan in human urine successfully identified both this compound and this compound Sulfate. psu.edunih.gov Although precise quantitative data for these specific metabolites are not extensively detailed, their classification as minor metabolites indicates that the hydroxylation pathway is not the predominant route of elimination for rizatriptan. psu.edu
Table 1: Identified Metabolites of Rizatriptan in Human Urine
| Metabolite Name | Metabolic Pathway | Classification |
|---|---|---|
| Triazolomethyl-indole-3-acetic acid | Oxidative deamination (MAO-A) | Major |
| Rizatriptan-N-oxide | Oxidation | Minor |
| N-monodesmethyl-rizatriptan | N-demethylation | Minor (but active) |
| This compound | Hydroxylation (CYP450) | Minor |
| This compound Sulfate | Sulfation | Minor |
This table is based on findings from studies identifying rizatriptan metabolites. drugbank.comncats.iopsu.edunih.gov
Disposition and Characterization of the 6 Hydroxyrizatriptan Metabolite
Detection and Identification of 6-Hydroxyrizatriptan in Biological Matrices
The identification of this compound has been accomplished across various biological samples in both preclinical and human studies.
Presence and Distribution in Preclinical Animal Biosamples
Preclinical studies in animal models are fundamental for elucidating the metabolic pathways of a drug candidate before human trials.
In preclinical investigations involving rats and dogs, this compound has been identified as a metabolite of Rizatriptan (B1679398). psu.edu Following administration of Rizatriptan to these species, analysis of biological materials confirmed the presence of this hydroxylated metabolite. psu.edu Specifically, in both rat and dog models, three major metabolites were identified: rizatriptan-N10-oxide, 6-hydroxy-rizatriptan-N10-oxide, and the product of oxidative deamination, triazolomethyl-indole-3-acetic acid. psu.edu
The metabolism of Rizatriptan demonstrates species and tissue specificity. psu.edu While Rizatriptan-N10-oxide was the primary metabolite in rat lung, rat kidney, and dog liver microsomes, it was only a minor metabolite in rat liver microsomes. psu.edu The major metabolite in human liver microsomes and liver slices was identified as triazolomethyl-indole-3-acetic acid. psu.edu
The in vitro metabolism of rizatriptan showed both species and tissue differences. psu.edu For instance, rizatriptan-N10-oxide was the major metabolite found after incubating rizatriptan with rat lung, rat kidney, and dog liver microsomes. psu.edu Conversely, it was a minor metabolite in rat liver microsomes. psu.edu In human liver microsomes and liver slices, the major metabolite identified was triazolomethyl-indole-3-acetic acid. psu.edu
Table 1: In Vitro Metabolism of Rizatriptan in Animal and Human Tissues
| Species | Tissue | Major Metabolite(s) | Minor Metabolite(s) |
| Rat | Lung | Rizatriptan-N10-oxide | - |
| Rat | Kidney | Rizatriptan-N10-oxide | - |
| Rat | Liver | - | Rizatriptan-N10-oxide |
| Dog | Liver | Rizatriptan-N10-oxide | - |
| Human | Liver | Triazolomethyl-indole-3-acetic acid | - |
Identification in Human Excretory Biosamples (e.g., Urine)
In humans, this compound has been identified as one of five metabolites excreted in urine following the administration of Rizatriptan. psu.eduresearchgate.net The other identified urinary metabolites are triazolomethyl-indole-3-acetic acid, rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan sulfate (B86663), and N(10)-monodesmethyl-rizatriptan. psu.eduresearchgate.net The identification of these metabolites was achieved using liquid chromatography-tandem mass spectrometry and NMR methods. psu.eduresearchgate.net this compound is considered a minor metabolite. drugbank.com
Excretion Pathways and Overall Metabolite Fate
The elimination of this compound from the body is primarily governed by renal processes.
Renal Clearance Mechanisms of this compound and its Conjugates
Following its formation, this compound can undergo further metabolism to form a sulfate conjugate, 6-hydroxy-rizatriptan sulfate, which is also excreted in the urine. psu.eduresearchgate.netdrugbank.com The renal clearance of the parent compound, Rizatriptan, is higher than the normal glomerular filtration rate, which suggests active secretion by the renal tubules. psu.eduresearchgate.net While the specific clearance mechanisms for this compound and its sulfate conjugate are not detailed, the primary route of elimination for Rizatriptan and its metabolites is through the urine. psu.eduresearchgate.net
Contribution of Other Elimination Routes
The primary route of elimination for rizatriptan and its various metabolites is through the kidneys. hres.ca Following an oral dose of radiolabeled rizatriptan, approximately 82% of the total radioactivity is recovered in the urine. drugbank.com A smaller portion, about 12%, is found in the feces. drugbank.com The elimination of this compound, therefore, occurs via renal excretion, where it is expelled from the body in the urine both in its original form and as its sulfate conjugate. drugbank.com
Relative Systemic Exposure and Contribution to Overall Metabolite Profile
Comparative Analysis of Metabolite Abundance (as a minor metabolite)
Studies consistently show that this compound is a minor metabolite of rizatriptan. nih.gov The principal metabolic pathway for rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A), which forms the inactive triazolomethyl-indole-3-acetic acid metabolite. rxlist.com This major metabolite accounts for a substantial portion of the administered dose, with about 51% being excreted in the urine. drugbank.com
In contrast, other metabolites are formed to a lesser extent. For instance, N-monodesmethyl-rizatriptan, another minor metabolite, has plasma concentrations that are only about 14% of the parent compound. rxlist.com The this compound and its sulfate conjugate are also classified among these less significant products. drugbank.com
| Metabolite | Metabolic Pathway | Urinary Excretion (% of Oral Dose) | Classification |
|---|---|---|---|
| Triazolomethyl-indole-3-acetic acid | Oxidative Deamination (MAO-A) | ~51% | Major |
| Unchanged Rizatriptan | N/A | ~14% | N/A |
| This compound | Aromatic Hydroxylation | Not Quantified | Minor |
| This compound Sulfate | Sulfation of this compound | Not Quantified | Minor |
| N-monodesmethyl-rizatriptan | N-demethylation | Not Quantified | Minor |
| Rizatriptan-N-oxide | N-oxidation | Not Quantified | Minor |
Impact of Genetic Polymorphisms on 6-Hydroxylation Efficiency
The formation of this compound occurs via aromatic hydroxylation, a type of reaction often catalyzed by the cytochrome P450 (CYP) enzyme system. fda.govnih.gov
Influence of Cytochrome P450 Genetic Variants (e.g., CYP2D6 Polymorphism)
While 6-hydroxylation is a known metabolic pathway for rizatriptan, the specific CYP450 isoenzyme responsible for this transformation has not been definitively identified in research. fda.govnih.gov For other triptans, such as almotriptan, hydroxylation is known to be catalyzed by CYP3A4 and CYP2D6. nih.gov Rizatriptan itself has been identified as a competitive inhibitor of the CYP2D6 enzyme, though this does not confirm it as a substrate. medsafe.govt.nz
The gene for CYP2D6 is known to be highly polymorphic, meaning numerous genetic variants exist within the population. nih.govgoogle.com These variants can lead to the production of enzymes with varying levels of activity, from no activity to increased activity. nih.gov
Phenotypic Variability in this compound Formation
Given that the specific enzyme for rizatriptan's 6-hydroxylation is not established, a direct correlation between genetic polymorphisms and the rate of this compound formation cannot be made. However, it is a well-established principle in pharmacogenetics that if a polymorphic enzyme like CYP2D6 were responsible, one would expect to see significant inter-individual variability in metabolite formation. nih.gov
This variability results in different metabolizer phenotypes:
Poor metabolizers (PMs): Individuals with two non-functional alleles, leading to a greatly reduced or absent ability to metabolize substrates via that pathway.
Intermediate metabolizers (IMs): Individuals who are heterozygous, with one functional and one deficient allele, or two partially deficient alleles, resulting in decreased metabolic activity.
Extensive (or normal) metabolizers (EMs): Individuals with two fully functional alleles.
Ultrarapid metabolizers (UMs): Individuals who carry multiple copies of the functional gene, leading to exceptionally high enzyme activity. nih.gov
Should the enzyme responsible for 6-hydroxylation of rizatriptan be identified as a polymorphic CYP isoenzyme, a similar spectrum of phenotypic variability in the production of this compound would be anticipated.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound Sulfate |
| Almotriptan |
| Amitriptyline |
| Eletriptan |
| Frovatriptan |
| N-monodesmethyl-rizatriptan |
| Naratriptan |
| Nortriptyline |
| Rizatriptan |
| Rizatriptan-N-oxide |
| Sumatriptan |
| Triazolomethyl-indole-3-acetic acid |
Pharmacological Relevance of 6 Hydroxyrizatriptan in Receptor Interactions
Assessment of In Vitro Receptor Binding Affinity
The therapeutic action of rizatriptan (B1679398) is attributed to its high-affinity binding to 5-HT₁B and 5-HT₁D receptors. ncats.iodrugs.comwikipedia.org A thorough evaluation of its metabolites' interaction with these and other serotonin (B10506) receptor subtypes is essential to determine their contribution to the drug's pharmacological effects.
The parent compound, rizatriptan, demonstrates a distinct binding profile characterized by high affinity for the human cloned 5-HT₁B and 5-HT₁D receptor subtypes. drugs.commdpi.com Its interaction with other serotonin receptors is significantly weaker. drugbank.com Studies show that rizatriptan has a low affinity for 5-HT₁A, 5-HT₁E, and 5-HT₇ receptors. drugbank.comfda.gov This selectivity is a hallmark of the triptan class of drugs, which target the receptors implicated in the pathophysiology of migraine. researchgate.netif-pan.krakow.pl
In contrast, the 6-Hydroxyrizatriptan metabolite is consistently reported as being pharmacologically inactive. fda.govmedsafe.govt.nzfda.gov This indicates a lack of significant binding affinity for the key serotonin receptor subtypes that are targets for the parent drug, including the 5-HT₁B and 5-HT₁D receptors.
Table 1: Receptor Binding Profile of Rizatriptan
| Receptor Subtype | Binding Affinity of Rizatriptan |
|---|---|
| 5-HT1B | High |
| 5-HT1D | High |
| 5-HT1A | Weak |
| 5-HT1E | Weak |
| 5-HT1F | Weak |
| 5-HT7 | Weak |
Multiple sources confirm that this compound, along with its sulfate (B86663) conjugate and the N-oxide metabolite, is not active at the 5-HT₁B/₁D receptor. ncats.iodrugs.comfda.govmedsafe.govt.nzhres.ca The primary route of rizatriptan metabolism involves oxidative deamination by monoamine oxidase-A (MAO-A) to an indole (B1671886) acetic acid metabolite, which is also pharmacologically inactive. drugs.commedsafe.govt.nzfda.gov The formation of this compound represents a minor metabolic pathway that yields a compound without significant agonist activity at the primary therapeutic targets of the parent drug. drugbank.comfda.gov
Comparative Pharmacological Profile with Parent Rizatriptan and Other Metabolites
Rizatriptan is metabolized into several compounds, but not all are inert. drugbank.commedsafe.govt.nz A comparison between the pharmacological profiles of these metabolites is necessary to distinguish their roles.
This stands in stark contrast to this compound, which is consistently identified as a pharmacologically inactive metabolite. ncats.iofda.govmedsafe.govt.nz Therefore, while rizatriptan metabolism does produce an active compound, the 6-hydroxy metabolite does not share this characteristic.
Table 2: Comparative Pharmacological Activity of Rizatriptan and its Metabolites at 5-HT₁B/₁D Receptors
| Compound | Pharmacological Activity at 5-HT₁B/₁D Receptors |
|---|---|
| Rizatriptan (Parent Compound) | Active |
| N-monodesmethyl-rizatriptan | Active |
| This compound | Inactive |
| Indole Acetic Acid Metabolite | Inactive |
| Rizatriptan N-oxide | Inactive |
| This compound Sulfate | Inactive |
Analytical Methodologies for the Quantification and Characterization of 6 Hydroxyrizatriptan
Development and Validation of Bioanalytical Assays
The development of robust bioanalytical assays is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-Hydroxyrizatriptan. These assays must be validated to ensure they are accurate, precise, and reliable for their intended application.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of this compound in biological fluids such as plasma and urine. pharmacompass.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of the metabolite at very low concentrations.
The development of an LC-MS/MS method for this compound would be based on principles similar to those established for its parent drug, rizatriptan (B1679398). researchgate.netsemanticscholar.org The method involves chromatographic separation of the analyte from other matrix components, followed by ionization and mass analysis.
Key aspects of LC-MS/MS method development include:
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically used. A C18 or similar column is often employed to separate this compound from rizatriptan and other endogenous plasma components. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to ensure efficient separation and optimal ionization. researchgate.net
Ionization: Electrospray ionization (ESI) is a common technique used for the ionization of polar molecules like this compound. researchgate.net ESI can be operated in either positive or negative ion mode, depending on the analyte's chemical properties, to achieve the best signal intensity.
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is frequently used, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interference from other compounds in the sample.
A representative table of LC-MS/MS parameters, extrapolated from methods for rizatriptan, is provided below.
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of analyte and internal standard |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Precursor > Product) | Specific m/z values for this compound and Internal Standard |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100-200 ms |
This table presents hypothetical yet typical parameters for an LC-MS/MS method for this compound, based on established methods for the parent compound, rizatriptan.
Validation of the LC-MS/MS assay is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and stability.
While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of metabolites like this compound. NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
For the structural confirmation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. These experiments help to establish the connectivity of atoms within the molecule and its stereochemistry.
Common NMR experiments for structural elucidation include:
¹H NMR (Proton NMR): This provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon-13 NMR): This reveals the number of different types of carbon atoms in the molecule and their chemical environment.
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.
The chemical shifts observed in the NMR spectra for this compound would be compared to those of the parent drug, rizatriptan, to confirm the position of the hydroxyl group.
| NMR Experiment | Information Provided |
| ¹H NMR | Number and environment of protons |
| ¹³C NMR | Number and environment of carbons |
| COSY | Proton-proton correlations (connectivity) |
| HSQC | Direct proton-carbon correlations |
| HMBC | Long-range proton-carbon correlations (molecular skeleton) |
This table outlines the key NMR experiments and the structural information they provide for the elucidation of this compound.
While LC-MS/MS is the most common method, other techniques can also be applied for the analysis of this compound, particularly in different stages of drug development or for specific applications.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD): These methods can be used for the quantification of this compound, although they are generally less sensitive and selective than LC-MS/MS. nih.gov HPLC-UV involves measuring the absorbance of the analyte at a specific wavelength, while HPLC-FLD measures the fluorescence emitted by the analyte after excitation at a specific wavelength. nih.gov The indole (B1671886) ring in this compound provides a chromophore suitable for UV detection.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged molecules like this compound. It separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte solution. CE can be coupled with various detectors, including UV and mass spectrometry.
Spectrophotometric methods, while simpler and more accessible, generally lack the specificity required for the direct quantification of this compound in complex biological matrices without extensive sample cleanup.
Strategies for Sample Preparation from Complex Biological Matrices
The successful analysis of this compound from biological samples such as plasma, serum, or urine is highly dependent on the sample preparation method. ucla.edu The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent that is compatible with the analytical instrument.
Several techniques are commonly used to extract and purify this compound from biological matrices.
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. sigmaaldrich.com A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. sigmaaldrich.com While fast, PPT may not remove all interfering substances, such as phospholipids, which can cause matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. nih.govchromatographyonline.com The choice of the organic solvent and the pH of the aqueous phase are critical for achieving high extraction efficiency. chromatographyonline.com After mixing and phase separation, the organic layer containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent material to retain the analyte while allowing interfering components to pass through. gcms.cz The analyte is then eluted from the sorbent with a small volume of a strong solvent. gcms.cz SPE can provide very clean extracts and allows for significant pre-concentration of the analyte. mdpi.com Different types of SPE sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of this compound.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by solvent-induced precipitation. | Fast, simple, and inexpensive. | Non-selective, may not remove all interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good selectivity and clean extracts. | More time-consuming and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | High selectivity, high recovery, and can be automated. | More expensive and requires method development. |
This table compares the common extraction techniques for the isolation of this compound from biological matrices.
Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS. medipharmsai.com They occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte, leading to either ion suppression or enhancement. bioanalysisjournal.com This can compromise the accuracy and precision of the analytical method.
Strategies to minimize matrix effects include:
Effective Sample Cleanup: Utilizing more selective sample preparation techniques like LLE or SPE can significantly reduce the levels of interfering substances in the final extract. chromatographyonline.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step. medipharmsai.com
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal internal standard as it has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. This allows for accurate correction of any signal suppression or enhancement.
Dilution of the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.
Careful evaluation of matrix effects is a mandatory part of bioanalytical method validation to ensure the reliability of the quantitative data.
Quantitative Bioanalytical Method Validation Parameters
The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological matrices. The validation process for this compound assays, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), encompasses several key parameters.
Assessment of Selectivity, Sensitivity, and Linearity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, this compound, in the presence of other components in the sample, such as the parent drug (rizatriptan), other metabolites, and endogenous matrix components. This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interferences are observed at the retention time of this compound and its internal standard. For LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the specific mass-to-charge ratio transitions monitored for the analyte and its internal standard.
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of this compound in a sample that can be determined with acceptable precision and accuracy. The LLOQ is crucial for accurately defining the terminal phase of the pharmacokinetic profile. While specific LLOQ values for this compound are not widely published, methods developed for its parent compound, rizatriptan, have achieved LLOQs in the range of 0.1 to 1 ng/mL in plasma, suggesting that similar sensitivity can be attained for its metabolites.
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. For the quantification of triptans and their metabolites, calibration curves are typically linear over a wide concentration range, with correlation coefficients (r²) greater than 0.99 being a common acceptance criterion. nih.gov
Below is a representative table illustrating typical validation parameters for a bioanalytical method for a triptan metabolite, based on common industry practices.
| Parameter | Acceptance Criteria | Typical Performance |
| Selectivity | No significant interference at the retention time of the analyte and internal standard in at least 6 different sources of blank matrix. | Method demonstrates no significant matrix effects. |
| LLOQ | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 0.5 ng/mL |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Calibration Curve Range | At least 6 non-zero standards | 0.5 - 200 ng/mL |
Evaluation of Accuracy and Precision in Preclinical Sample Analysis
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) against a calibration curve. The mean value should be within a certain percentage of the actual value, typically ±15% for QC samples and ±20% for the LLOQ.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The CV should not exceed 15% for QC samples and 20% for the LLOQ. nih.gov
The following table provides an example of accuracy and precision data for the analysis of a drug metabolite in a preclinical study.
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | 5.8 | 103.2 | 7.1 | 101.5 |
| Medium | 75 | 4.2 | 98.9 | 5.5 | 99.8 |
| High | 150 | 3.9 | 101.5 | 4.8 | 100.7 |
Application of Advanced Analytical Approaches in Metabolite Profiling
Beyond routine quantitative analysis, advanced analytical techniques are employed to gain a more comprehensive understanding of the metabolic fate of drugs like rizatriptan.
Untargeted Metabolomics Approaches for Comprehensive Metabolite Detection
Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to provide a global snapshot of the metabolome at a specific point in time. nih.gov This approach is particularly useful in drug metabolism studies for identifying novel or unexpected metabolites of a parent compound. By comparing the metabolic profiles of samples before and after drug administration, researchers can identify features corresponding to the parent drug and its metabolites.
In the context of this compound, an untargeted metabolomics study in migraine patients treated with a triptan (sumatriptan) revealed changes in several metabolites, including cortisol and glutamine, highlighting the systemic effects of this class of drugs. news-medical.net While this study did not specifically profile all rizatriptan metabolites, it demonstrates the potential of untargeted metabolomics to uncover broader biochemical pathways affected by triptan administration. news-medical.net Such approaches could be applied to comprehensively map the biotransformation of rizatriptan and confirm the metabolic profile, including the formation of this compound and other minor metabolites.
Isotope Dilution Mass Spectrometry for Enhanced Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net This method involves the use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
The key advantage of IDMS is that the SIL internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and ionization in the mass spectrometer. acs.org This co-elution and co-ionization effectively compensates for variations in matrix effects and instrument response, leading to more reliable and accurate quantification. acs.org For the analysis of this compound, the use of a stable isotope-labeled this compound internal standard would be the gold standard for quantitative bioanalysis, ensuring the highest quality data for pharmacokinetic assessments. news-medical.net The principles of IDMS are widely applied in clinical chemistry and are increasingly being adopted in pharmaceutical research to ensure data integrity. doaj.org
Future Research Directions in 6 Hydroxyrizatriptan Metabolite Studies
Deeper Characterization of Specific Enzymes and Genetic Factors Influencing 6-Hydroxylation
Rizatriptan's metabolism is predominantly carried out by MAO-A, which leads to the formation of an inactive indole (B1671886) acetic acid metabolite. drugbank.comfrontiersin.orgdrugbank.com The formation of 6-Hydroxyrizatriptan is considered a minor pathway, and this metabolite, along with its sulfate (B86663) conjugate, is deemed pharmacologically inactive. drugbank.com However, the specific enzymatic processes responsible for this hydroxylation are not as well-defined as the primary MAO-A pathway. While triptans, in general, are metabolized by both MAO and cytochrome P450 (CYP) enzymes, the precise contribution of CYP isoenzymes to the 6-hydroxylation of rizatriptan (B1679398) warrants a more detailed investigation. nih.gov
Future studies should aim to identify the specific CYP enzymes involved in the formation of this compound. For instance, other triptans like naratriptan are metabolized by CYP1A2, while eletriptan is a substrate for CYP3A4. nih.gov Research into whether these or other CYP enzymes, such as CYP2D6, play a role in rizatriptan's 6-hydroxylation is a critical next step. drugbank.comnih.gov
Table 1: Enzymes and Genes in Triptan Metabolism
| Enzyme/Gene | Role in Triptan Metabolism | Potential Relevance for this compound |
| MAO-A | Primary enzyme for rizatriptan metabolism. drugbank.comfrontiersin.org | Genetic polymorphisms may indirectly influence the flux through minor pathways like 6-hydroxylation. nih.govnih.gov |
| CYP1A2 | Involved in the metabolism of other triptans like naratriptan and zolmitriptan. nih.govwikipedia.org | A candidate enzyme for the 6-hydroxylation of rizatriptan. nih.gov |
| CYP3A4 | Metabolizes triptans such as eletriptan. nih.gov | A potential contributor to the formation of this compound. nih.gov |
| CYP2D6 | Involved in the metabolism of some triptans. nih.gov | Its role in rizatriptan's 6-hydroxylation is a subject for future investigation. drugbank.com |
Investigation of Potential Non-Serotonergic Biological Activities or Interactions (based on analogy with other 6-hydroxy compounds)
Given that this compound is a derivative of indole, a scaffold present in many biologically active compounds, it is plausible that it may possess non-serotonergic activities. nih.govresearchgate.netchula.ac.th The indole nucleus is a key feature in numerous natural and synthetic molecules with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchula.ac.thpcbiochemres.commdpi.com
A particularly interesting avenue for future research comes from recent findings on the biological activities of hydroxyindoles. A 2025 study demonstrated that 6-hydroxyindole can protect neuronal cultures from a form of programmed cell death called ferroptosis. nih.gov This protective effect was attributed to the compound's intrinsic radical-trapping antioxidant activity. nih.gov Investigating whether this compound shares these anti-ferroptotic and antioxidant properties could open up new therapeutic possibilities for neurodegenerative conditions where ferroptosis is implicated.
The broader family of indole derivatives has been explored for a vast array of biological activities. nih.govpcbiochemres.com By analogy, this compound could be screened for various non-serotonergic effects. This could include examining its potential as an antimicrobial agent, an anti-inflammatory compound, or its ability to interact with other receptor systems beyond the serotonergic pathways. frontiersin.orgnih.gov Such studies would be foundational in determining if this "inactive" metabolite has any previously unrecognized pharmacological relevance.
Table 2: Potential Biological Activities of Indole Derivatives for Future Investigation of this compound
| Biological Activity | Relevance of the Indole Scaffold |
| Antioxidant/Anti-ferroptotic | 6-hydroxyindole has been shown to protect neuronal cells from ferroptosis. nih.gov |
| Antimicrobial | Many indole derivatives exhibit antibacterial and antifungal properties. researchgate.netchula.ac.th |
| Anti-inflammatory | The indole nucleus is a component of well-known anti-inflammatory drugs. nih.gov |
| Anticancer | Certain indole compounds have been investigated for their potential to inhibit tumor cell proliferation. nih.gov |
Advanced In Silico Modeling and Simulation of Metabolite Dynamics
The use of in silico modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has become an invaluable tool in drug development. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in virtual populations, thereby predicting pharmacokinetic variability.
While PBPK models have been developed for other drugs to explore the impact of genetic polymorphisms on metabolism, there is a significant opportunity to apply this technology to rizatriptan and its metabolites. Future research should focus on developing a comprehensive PBPK model for rizatriptan that specifically includes the 6-hydroxylation pathway. Such a model could be used to:
Simulate the plasma and tissue concentrations of this compound under various physiological conditions.
Predict the impact of genetic polymorphisms in MAO-A and relevant CYP enzymes on the formation and elimination of this metabolite.
Explore potential drug-drug interactions that could affect the 6-hydroxylation of rizatriptan.
Implications for Comparative Pharmacology and Drug Discovery Efforts Beyond Migraine Therapies
By characterizing the 6-hydroxylation pathway of rizatriptan, researchers can contribute to a more complete picture of triptan metabolism. This knowledge can be leveraged in the design of new drugs with improved metabolic stability, potentially leading to longer half-lives or more predictable pharmacokinetics. For instance, understanding how structural modifications to the indole ring affect its susceptibility to hydroxylation could guide the synthesis of new triptan analogues with altered metabolic fates.
Moreover, if this compound is found to have novel biological activities, as suggested in section 6.2, this could open up entirely new avenues for drug discovery. The indole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of rizatriptan could be explored for therapeutic applications beyond migraine. nih.govpcbiochemres.com For example, if the anti-ferroptotic properties of the 6-hydroxyindole moiety are confirmed in this compound, this could serve as a starting point for developing new neuroprotective agents. The exploration of this seemingly minor metabolite could, therefore, have a significant impact on the future of drug development, transforming our understanding of the therapeutic potential of the triptan chemical class.
Q & A
Q. What analytical methods are recommended for identifying and characterizing 6-Hydroxyrizatriptan in biological matrices?
To ensure accurate identification, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with nuclear magnetic resonance (NMR) . LC-MS/MS provides high sensitivity for trace detection in plasma or cerebrospinal fluid, while NMR confirms structural integrity via proton and carbon-13 spectra. For reproducibility, document chromatographic conditions (e.g., column type, mobile phase) and calibration curves using certified reference standards .
Q. How can researchers validate the purity of synthesized this compound in preclinical studies?
Employ high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection, using a validated protocol that includes retention time matching, peak area quantification, and spiked recovery tests. Purity thresholds (e.g., ≥95%) should align with pharmacopeial standards (e.g., USP). Include raw chromatograms and spectral data in supplementary materials to support claims .
Q. What in vitro models are suitable for preliminary assessment of this compound’s metabolic stability?
Use human liver microsomes (HLMs) or hepatocyte cultures to evaluate phase I/II metabolism. Monitor metabolite formation via LC-MS and calculate intrinsic clearance (CLint). Compare results with Rizatriptan to assess relative metabolic pathways. Standardize incubation conditions (e.g., substrate concentration, cofactor availability) to minimize inter-study variability .
Advanced Research Questions
Q. What experimental designs address conflicting data on this compound’s receptor selectivity across studies?
Conduct radioligand binding assays under controlled conditions (pH, temperature) using recombinant 5-HT1B/1D receptors. Normalize data to reference agonists (e.g., Sumatriptan) and apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects. Replicate experiments across independent labs to validate affinity constants (Ki) and resolve discrepancies .
Q. How can researchers differentiate this compound’s efficacy from parent compounds in migraine models?
Utilize electrophysiological recordings in trigeminovascular neurons or in vivo models measuring cortical spreading depression (CSD) frequency. Compare dose-response curves and time-to-effect metrics between this compound and Rizatriptan. Include blinded negative controls and power analysis to ensure statistical robustness .
Q. What strategies reconcile discrepancies in pharmacokinetic (PK) parameters reported across species?
Perform allometric scaling to extrapolate human PK from rodent data, adjusting for species-specific metabolic rates. Use population pharmacokinetic modeling (e.g., NONMEM) to account for inter-individual variability. Cross-validate findings with microdosing trials in humans, leveraging accelerator mass spectrometry for ultrasensitive detection .
Q. How should researchers design studies to elucidate this compound’s blood-brain barrier (BBB) permeability?
Apply in situ brain perfusion techniques in rodents, quantifying compound uptake via LC-MS. Complement with P-glycoprotein inhibition assays to assess transporter-mediated efflux. For translational relevance, correlate results with PET imaging data in non-human primates .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting metabolic data arise, audit variables such as enzyme induction protocols (e.g., CYP3A4 pre-activation), sample preparation (e.g., protein precipitation vs. solid-phase extraction), and instrument calibration .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare, with metadata aligned with MIAME or MIAPE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
